Boc-O-ethyl-L-tyrosine
Overview
Description
Boc-O-ethyl-L-tyrosine, also known as (2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of the amino acid L-tyrosine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and an ethyl group on the phenolic hydroxyl group. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active compounds.
Mechanism of Action
Target of Action
Boc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine . The primary target of tyrosine and its derivatives is the tyrosine kinase family of enzymes, which play a crucial role in cell signaling pathways .
Mode of Action
Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% . The Boc group in this compound is a protective group commonly used in peptide synthesis . It prevents unwanted side reactions, allowing for the selective synthesis of desired compounds .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. It is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine . It also plays a role in the production of melanin, the pigment responsible for hair and skin color .
Pharmacokinetics
The boc group is known to improve the stability and solubility of amino acids, which may enhance its bioavailability . The Boc group can be removed under acidic conditions, releasing the active tyrosine molecule .
Result of Action
The action of this compound would primarily depend on the release of tyrosine and its subsequent metabolism. Tyrosine acts as a precursor to several important molecules, influencing neurotransmission, skin pigmentation, and other physiological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, factors such as temperature and the presence of other molecules can influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Boc-O-ethyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a substrate in solid-phase peptide synthesis, where it is incorporated into growing peptide chains. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Enzymes such as aminoacyl-tRNA synthetases may also interact with this compound, recognizing it as a substrate for incorporation into peptides .
Cellular Effects
This compound can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into peptides, this compound can alter the activity of these peptides, potentially affecting signaling pathways that rely on tyrosine residues. Additionally, the presence of this compound in peptides can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Boc group provides steric protection to the amino group, preventing it from participating in unwanted reactions. This protection is crucial during peptide synthesis, where selective deprotection is required to achieve the desired peptide sequence. This compound can also act as an inhibitor or activator of enzymes, depending on its incorporation into peptides and proteins. For instance, it can inhibit enzymes that recognize free amino groups, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that this compound can maintain its stability for extended periods when stored properly, but degradation can occur if storage conditions are not optimal .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study its incorporation into peptides and proteins. At higher doses, this compound may exhibit toxic or adverse effects. These effects can include alterations in cellular metabolism, disruption of signaling pathways, and potential toxicity to organs such as the liver and kidneys. It is important to carefully control the dosage of this compound in animal studies to avoid these adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as aminoacyl-tRNA synthetases, which incorporate it into peptides and proteins. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in tyrosine metabolism. For example, it can affect the production of metabolites such as dopamine and norepinephrine, which are derived from tyrosine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can be incorporated into peptides and proteins. The distribution of this compound within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation. For instance, this compound may accumulate in specific cellular compartments, such as the endoplasmic reticulum, where peptide synthesis occurs.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum, where it can participate in peptide synthesis. Additionally, its localization can influence its interactions with other biomolecules, such as enzymes and proteins, thereby modulating its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-ethyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group and the ethylation of the phenolic hydroxyl group. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide to form Boc-L-tyrosine. This intermediate is then reacted with ethyl iodide in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-O-ethyl-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino group, which can then participate in further reactions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form catechols.
Coupling Reactions: The amino and carboxyl groups can participate in peptide bond formation, making this compound a valuable intermediate in peptide synthesis
Common Reagents and Conditions
Deprotection: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane.
Ethylation: Ethyl iodide is commonly used for the ethylation of the phenolic hydroxyl group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used for peptide bond formation.
Major Products
Deprotected Tyrosine: Removal of the Boc group yields O-ethyl-L-tyrosine.
Peptides: this compound is used in the synthesis of various peptides and peptide-based drugs.
Scientific Research Applications
Boc-O-ethyl-L-tyrosine has numerous applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting tyrosine kinases and other enzymes.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is employed in the production of biologically active compounds and as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-L-tyrosine: Similar to Boc-O-ethyl-L-tyrosine but lacks the ethyl group on the phenolic hydroxyl group.
O-Benzyl-L-tyrosine: Contains a benzyl group instead of an ethyl group on the phenolic hydroxyl group.
Fmoc-L-tyrosine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of a Boc group
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the ethyl group on the phenolic hydroxyl group. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and as an intermediate in the preparation of complex molecules .
Properties
IUPAC Name |
(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426917 | |
Record name | Boc-O-ethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-91-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76757-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-O-ethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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